![molecular formula C14H18ClN3O2 B4651969 (2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4651969.png)
(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride
Overview
Description
(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride, also known as MPBA, is a compound used in scientific research for its ability to selectively activate G protein-coupled receptors (GPCRs). In
Mechanism of Action
(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride selectively activates GPCRs by binding to a specific site on the receptor called the allosteric site. This binding causes a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to activate several GPCRs, including the dopamine D1 receptor, the histamine H1 receptor, and the serotonin 5-HT1A receptor. Activation of these receptors can lead to a variety of biochemical and physiological effects, such as increased cAMP production, vasodilation, and decreased anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One advantage of using (2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride in lab experiments is its ability to selectively activate specific GPCRs, allowing for the study of their function in different physiological processes. However, one limitation of using (2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is its low potency, which requires high concentrations of the compound to be used in experiments.
Future Directions
For the use of (2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride in scientific research include the development of more potent analogs, the study of its effects on different GPCRs, and the investigation of its potential therapeutic applications in diseases such as Parkinson's and schizophrenia.
In conclusion, (2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is a compound used in scientific research for its ability to selectively activate GPCRs. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper.
Scientific Research Applications
(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is used in scientific research to selectively activate GPCRs, which are important drug targets for a variety of diseases. GPCRs are involved in many physiological processes such as vision, smell, taste, and hormone regulation. By selectively activating GPCRs, (2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride can be used to study the function of specific GPCRs in different physiological processes.
properties
IUPAC Name |
2-methoxy-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-18-9-8-15-11-12-4-2-5-13(10-12)19-14-16-6-3-7-17-14;/h2-7,10,15H,8-9,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHAKPUFFSZBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)[3-(pyrimidin-2-yloxy)benzyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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